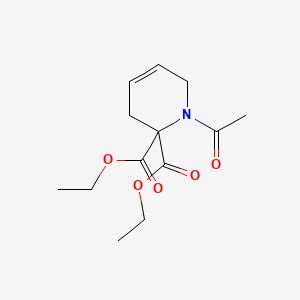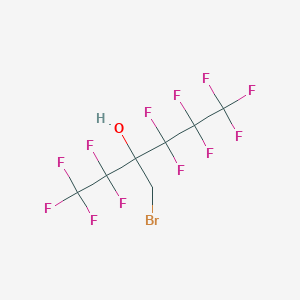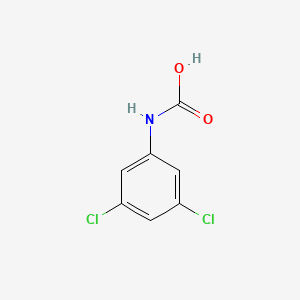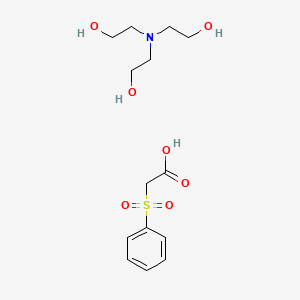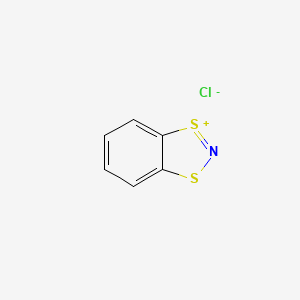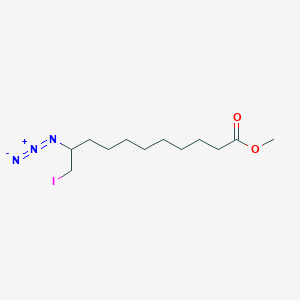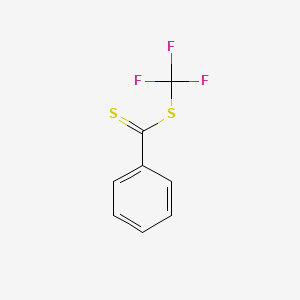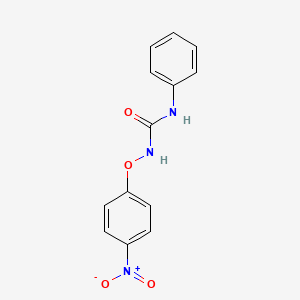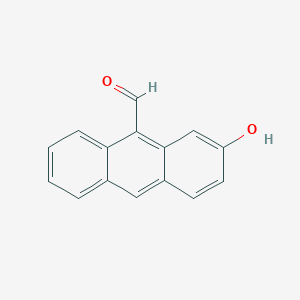
2-Hydroxyanthracene-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyanthracene-9-carbaldehyde is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the ninth position of the anthracene ring. This compound is known for its yellow solid appearance and solubility in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyanthracene-9-carbaldehyde can be synthesized through the Vilsmeier formylation of anthracene. This method involves the reaction of anthracene with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . The reaction typically occurs under controlled temperature conditions to ensure the selective formylation at the ninth position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier formylation remains a common laboratory method. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyanthracene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 2-Hydroxyanthracene-9-carboxylic acid.
Reduction: 2-Hydroxyanthracene-9-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-Hydroxyanthracene-9-carbaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyanthracene-9-carbaldehyde involves its ability to undergo nucleophilic addition reactions due to the presence of the aldehyde group. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Anthracene-9-carbaldehyde: Lacks the hydroxyl group at the second position, making it less reactive in certain substitution reactions.
2-Hydroxyanthracene: Lacks the aldehyde group, limiting its ability to participate in nucleophilic addition reactions.
9-Anthraldehyde oxime: A derivative formed by the reaction of anthracene-9-carbaldehyde with hydroxylamine, used in various synthetic applications.
Uniqueness: 2-Hydroxyanthracene-9-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.
Properties
CAS No. |
104662-20-6 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-hydroxyanthracene-9-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-15-13-4-2-1-3-10(13)7-11-5-6-12(17)8-14(11)15/h1-9,17H |
InChI Key |
VKOPNTSPZVJZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
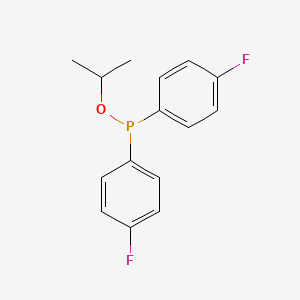
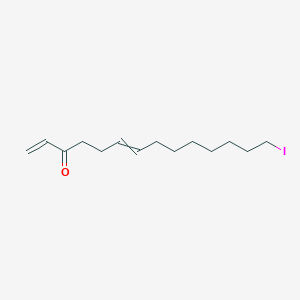
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
